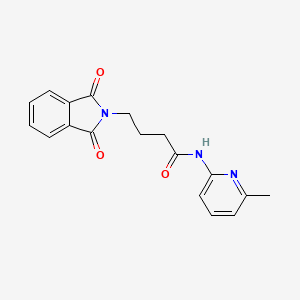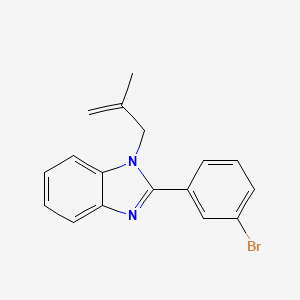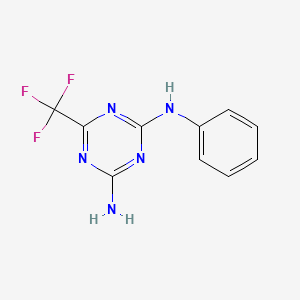
1-(4-phenylbutanoyl)indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-phenylbutanoyl)indoline, also known as PBI, is a synthetic compound that belongs to the indole family. It is a potent and selective agonist of the cannabinoid receptor type 2 (CB2), which is mainly expressed in immune cells. PBI has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including inflammation, cancer, and neurodegenerative disorders.
Mécanisme D'action
1-(4-phenylbutanoyl)indoline binds selectively to CB2 receptors, which are mainly expressed in immune cells, including macrophages and T cells. CB2 activation leads to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines, leading to a reduction in inflammation. Moreover, CB2 activation has been shown to induce apoptosis and inhibit cancer cell proliferation.
Biochemical and Physiological Effects
1-(4-phenylbutanoyl)indoline has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anticancer effects, 1-(4-phenylbutanoyl)indoline has been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. 1-(4-phenylbutanoyl)indoline has also been shown to have analgesic effects in models of neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4-phenylbutanoyl)indoline in lab experiments is its high selectivity for CB2 receptors, which allows for the investigation of CB2-mediated effects specifically. However, one of the limitations of using 1-(4-phenylbutanoyl)indoline is its low solubility in water, which can complicate its use in in vivo studies.
Orientations Futures
There are several future directions for the investigation of 1-(4-phenylbutanoyl)indoline. One area of interest is the development of 1-(4-phenylbutanoyl)indoline derivatives with improved solubility and potency. Another area of interest is the investigation of 1-(4-phenylbutanoyl)indoline in combination with other drugs for the treatment of various diseases. Moreover, the investigation of the potential role of CB2 receptors in different diseases and conditions is an area of ongoing research.
Méthodes De Synthèse
1-(4-phenylbutanoyl)indoline can be synthesized using different methods, including the condensation of indole-3-carboxaldehyde with 4-phenylbutyric acid in the presence of a base, such as potassium carbonate. The reaction yields 1-(4-phenylbutanoyl)indoline as a yellow solid, which can be purified using column chromatography.
Applications De Recherche Scientifique
1-(4-phenylbutanoyl)indoline has been extensively studied for its potential therapeutic applications in various diseases. Inflammation is a common underlying mechanism in many diseases, and 1-(4-phenylbutanoyl)indoline has shown promising anti-inflammatory effects in preclinical studies. For instance, 1-(4-phenylbutanoyl)indoline has been shown to reduce inflammation in models of arthritis, colitis, and neuroinflammation.
1-(4-phenylbutanoyl)indoline has also been investigated for its potential anticancer properties. CB2 receptors are overexpressed in many cancer types, and 1-(4-phenylbutanoyl)indoline has been shown to induce apoptosis and inhibit cancer cell proliferation in different cancer models. Moreover, 1-(4-phenylbutanoyl)indoline has been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
Propriétés
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c20-18(12-6-9-15-7-2-1-3-8-15)19-14-13-16-10-4-5-11-17(16)19/h1-5,7-8,10-11H,6,9,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPHSVFNSYNMKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydroindol-1-yl)-4-phenylbutan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide](/img/structure/B5762883.png)



![dimethyl 5-{[(4-methylphenyl)acetyl]amino}isophthalate](/img/structure/B5762906.png)

![2-methoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5762924.png)
![2-[(3,4-dichlorobenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5762927.png)

![2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}thio)acetamide](/img/structure/B5762945.png)

![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5762957.png)